1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione

Catalog No.
S13647767
CAS No.
88653-25-2
M.F
C21H15ClN2O3
M. Wt
378.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,...

CAS Number

88653-25-2

Product Name

1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione

IUPAC Name

1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

InChI

InChI=1S/C21H15ClN2O3/c1-27-12-7-5-11(6-8-12)24-16-10-9-14-18(19(16)23)21(26)17-13(20(14)25)3-2-4-15(17)22/h2-10,24H,23H2,1H3

InChI Key

GWUBOJMPQBBHJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC=C4)Cl)N

1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Its molecular formula is C21H15ClN2O3C_{21}H_{15}ClN_{2}O_{3}, and it has a molecular weight of approximately 378.08 g/mol . The compound features a complex structure characterized by an anthracene backbone with various functional groups, including an amino group, a chloro substituent, and a methoxyphenyl group. These structural elements contribute to its chemical reactivity and biological properties.

The chemical reactivity of 1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione can be attributed to its electron-rich aromatic system and the presence of functional groups. Common reactions include:

  • Electrophilic Substitution: The amino and methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound may undergo reduction at the carbonyl groups under specific conditions, leading to the formation of corresponding alcohols or amines.
  • Nucleophilic Addition: The chloro substituent can participate in nucleophilic substitution reactions, which may allow for the introduction of various nucleophiles.

1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have shown potential as:

  • Anticancer Agents: Studies have indicated that related compounds can inhibit tumor growth by interfering with cellular processes such as DNA replication and repair.
  • Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for further development in treating infections.
  • Fluorescent Probes: The compound's unique structure allows it to act as a fluorescent probe in biological imaging applications.

The synthesis of 1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Nitration of Anthraquinone: Starting with anthraquinone, nitration introduces nitro groups that can be reduced to amino groups.
  • Chlorination: Selective chlorination at the 8-position can be achieved using chlorinating agents like phosphorus oxychloride.
  • Coupling Reactions: The introduction of the 4-methoxyaniline moiety is often accomplished through coupling reactions under basic conditions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione span several fields:

  • Dyes and Pigments: Due to its vibrant color properties, it is used in dye formulations for textiles and other materials.
  • Biological Research: Its fluorescent properties make it valuable in research as a marker for cellular imaging.
  • Pharmaceutical Development: As a lead compound, it serves as a basis for developing new drugs targeting cancer and microbial infections.

Interaction studies involving 1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione focus on its binding affinity with various biological molecules:

  • Protein Binding: Investigations into how the compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • DNA Interaction: Studies have shown that similar compounds can intercalate into DNA, affecting its structure and function.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione shares structural similarities with several other compounds in the anthraquinone family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-Amino-2-bromo-4-anilinoanthracene-9,10-dioneC20H13BrN2O2C_{20}H_{13}BrN_{2}O_{2}Contains bromine instead of chlorineHigher lipophilicity due to bromine
1-Amino-2,4-dimethyl-anthracene-9,10-dioneC16H13NO2C_{16}H_{13}NO_{2}Two methyl groups on anthraceneLower molecular weight and simpler structure
1-Amino-4-anilinoanthraquinoneC15H12N2O2C_{15}H_{12}N_{2}O_{2}Lacks chloro and methoxy groupsMore straightforward reactivity profile

The presence of both chlorine and methoxy functionalities in 1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione enhances its reactivity and potential applications compared to these similar compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

378.0771200 g/mol

Monoisotopic Mass

378.0771200 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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